Product packaging for H-DL-TYR(ME)-OH(Cat. No.:CAS No. 7635-29-2)

H-DL-TYR(ME)-OH

Cat. No.: B555555
CAS No.: 7635-29-2
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-UHFFFAOYSA-N
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Description

Contextualization as a Modified Amino Acid Building Block in Research

O-Methyl-DL-tyrosine serves as a crucial building block in the synthesis of modified peptides and proteins. The methylation of the tyrosine hydroxyl group prevents phosphorylation, a key post-translational modification that governs many cellular signaling pathways. nih.gov By replacing tyrosine with its O-methylated counterpart, scientists can create peptides that are resistant to phosphorylation at that specific site, allowing for the decoupling and investigation of signaling cascades.

Furthermore, the introduction of the methyl group can influence the conformation and stability of peptides. nih.gov This modification can alter the hydrogen-bonding capabilities of the amino acid side chain, which in turn can affect the secondary structure of the peptide. sigmaaldrich.com This makes O-Methyl-DL-tyrosine a useful tool for studying the relationship between peptide structure and function. The compound is suitable for use in solution-phase peptide synthesis. univie.ac.at

Academic Significance in Peptidomimetics and Protein Science Research

In the realm of peptidomimetics, O-Methyl-DL-tyrosine is employed to enhance the therapeutic potential of peptide-based drugs. Peptides often suffer from poor metabolic stability due to degradation by proteases. The incorporation of unnatural amino acids like O-Methyl-DL-tyrosine can increase resistance to enzymatic degradation, thereby extending the half-life of the peptide drug in the body. nih.gov

Recent research has highlighted the importance of sterically hindered tyrosine analogues, such as monomethyl and dimethyl tyrosine derivatives, in modulating the bioactivity of opioid peptides. researchgate.netwikipedia.org The substitution of native tyrosine or phenylalanine with these modified residues has been shown to significantly impact the affinity and selectivity of synthetic opioid peptides. researchgate.netwikipedia.org For instance, the introduction of (L)-2-methyl tyrosine (Mmt) into neuropeptide sequences has been well-tolerated and has shown promise in modulating steric effects within opioid peptide chains. researchgate.netwikipedia.org

In protein science, the site-specific incorporation of O-Methyl-DL-tyrosine into proteins allows for detailed structure-function studies. By observing the effects of this substitution on protein activity, researchers can gain insights into the role of specific tyrosine residues in protein folding, protein-protein interactions, and enzyme catalysis. chemimpex.com

Overview of Current and Emerging Research Trajectories for O-Methyl-DL-Tyrosine

Current research continues to explore the utility of O-Methyl-DL-tyrosine in neuropharmacology and drug design. It is utilized in the development of therapeutic agents for conditions related to neurotransmitter imbalances, such as Parkinson's disease. nih.gov Its ability to inhibit tyrosine hydroxylase, a key enzyme in catecholamine synthesis, makes it a valuable tool for studying neurotransmitter pathways. nih.gov

An emerging area of research involves the development of novel synthetic strategies for O-Methyl-DL-tyrosine and its derivatives to improve efficiency and accessibility for researchers. Recent studies have focused on palladium-catalyzed C(sp2)–H activation as a method to achieve regioselective mono-methylation of tyrosine. researchgate.netwikipedia.org These advancements are crucial for producing these modified amino acids in N-Boc or N-Fmoc protected forms, ready for solid-phase peptide synthesis. researchgate.netwikipedia.org

Furthermore, the investigation of methylated tyrosine derivatives in the context of L-amino acid oxidase (LAAO) activity is a growing field. Studies on the inhibitory effects of compounds like α-methyl-l-tyrosine and N-methyl-l-tyrosine on LAAO are providing insights into enzyme kinetics and potential therapeutic applications. The synthesis of deuterated isotopomers of O-methyl-l-tyrosine is also being explored to study isotope effects in enzymatic reactions, which can elucidate reaction mechanisms.

The table below summarizes some of the key research applications of O-Methyl-DL-Tyrosine and its derivatives.

Research AreaApplication of O-Methyl-DL-Tyrosine and DerivativesKey Findings
Peptidomimetics Incorporation into opioid peptides to enhance stability and modulate activity. researchgate.netwikipedia.orgIncreased resistance to enzymatic degradation and altered receptor affinity and selectivity. researchgate.netwikipedia.org
Neuropharmacology Inhibition of tyrosine hydroxylase to study catecholamine synthesis. nih.govnih.govModulation of neurotransmitter levels, with potential therapeutic implications for neurological disorders. nih.gov
Protein Science Site-specific substitution for tyrosine to investigate protein function. chemimpex.comElucidation of the role of specific tyrosine residues in signaling and catalysis.
Synthetic Chemistry Development of new synthetic routes for methylated tyrosines. researchgate.netwikipedia.orgMore efficient and regioselective synthesis of protected amino acid building blocks. researchgate.netwikipedia.org
Enzymology Study of inhibitory effects on enzymes like L-amino acid oxidase.Understanding of enzyme inhibition mechanisms and potential for drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B555555 H-DL-TYR(ME)-OH CAS No. 7635-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
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InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GEYBMYRBIABFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80873658
Record name O-Methyltyrosine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7635-29-2, 3308-72-3, 6230-11-1
Record name O-Methyltyrosine
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Record name O-Methyltyrosine
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Record name O-Methyl-DL-tyrosine
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Record name NSC30082
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Record name O-Methyltyrosine
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Record name O-METHYL-DL-TYROSINE
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Synthetic Methodologies and Chemical Derivatization of O Methyl Dl Tyrosine

Strategies for the O-Methylation of Tyrosine Residues in Synthetic Schemes

The key step in synthesizing O-Methyl-DL-tyrosine is the selective methylation of the phenolic hydroxyl group. The primary challenge lies in avoiding the competing N-methylation of the amino group. mdma.ch Several strategies have been developed to achieve chemoselective O-methylation.

The Williamson ether synthesis is a common method for O-alkylation. mdma.ch This reaction typically involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide. However, when applied to tyrosine derivatives with a protected amino group (e.g., N-trifluoroacetyl), using a base like potassium carbonate (K2CO3) with methyl iodide can lead to a mixture of O-methylated and O,N-dimethylated products. mdma.ch The selectivity of this reaction is highly dependent on the acidity of the N-protecting group and steric factors. mdma.ch

The Mitsunobu reaction offers an alternative route that has been explored for the O-methylation of tyrosine. mdma.ch The classical Mitsunobu conditions, using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in methanol, can also result in competitive N-methylation. mdma.ch To enhance O-selectivity, modified Mitsunobu conditions have been developed. Replacing triphenylphosphine with 1,2-bis(diphenylphosphino)ethane (DPPE) and substituting DEAD with the bulkier diisopropyl azodicarboxylate (DIAD) has been shown to significantly favor the formation of the desired O-methyl ether, yielding the product exclusively in some cases. mdma.ch This improved selectivity is attributed to steric hindrance around the nitrogen atom, which discourages N-methylation. mdma.ch

Another approach involves palladium-catalyzed reactions, although these are more commonly reported for C-H activation leading to methylation on the aromatic ring rather than O-methylation. nih.govresearchgate.net For O-methylation, the Williamson and Mitsunobu reactions remain the predominant strategies.

The choice between these methods depends on the specific tyrosine derivative being used, particularly the nature of the protecting group on the nitrogen atom, which influences the relative acidity and steric accessibility of the competing nucleophilic sites. mdma.ch

Table 1: Comparison of O/N-Methylation Selectivity in Tyrosine Derivatives under Various Conditions
Starting MaterialReaction ConditionsO-Methyl Product (%)O,N-Dimethyl Product (%)N-Methyl Product (%)
N-trifluoroacetyl-tyrosine t-butyl esterMeI, K2CO3 (Williamson)55450
N-trifluoroacetyl-tyrosine t-butyl esterPPh3, DEAD, MeOH (Mitsunobu)70300
N-trifluoroacetyl-tyrosine t-butyl esterDPPE, DEAD, MeOH (Modified Mitsunobu)9640
N-trifluoroacetyl-tyrosine t-butyl esterDPPE, DIAD, MeOH (Modified Mitsunobu)10000
N-(m-trifluoromethyl)phenylsulfonyl-nitro-tyrosine t-butyl esterMeI, Li2CO3 (Williamson)01000
N-(m-trifluoromethyl)phenylsulfonyl-nitro-tyrosine t-butyl esterDPPE, DIAD, MeOH (Modified Mitsunobu)781111

Data adapted from a study on chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. mdma.ch

Development of Protected O-Methyl-DL-Tyrosine Derivatives for Advanced Chemical Synthesis

For O-Methyl-DL-tyrosine to be incorporated into larger molecules like peptides, its other reactive functional groups—the amino group and the carboxyl group—must be temporarily masked with protecting groups. wikipedia.orgorganic-chemistry.orgoup.com This orthogonal protection strategy allows for selective reactions at specific sites. wikipedia.orgiris-biotech.de

Amino Group Protection: The α-amino group is typically protected to prevent it from reacting during peptide bond formation. Common protecting groups include:

Fluorenylmethyloxycarbonyl (Fmoc): This base-labile group is a cornerstone of modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions used for side-chain deprotection but is readily removed by a base like piperidine. wikipedia.orgiris-biotech.de O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine is a key protected amino acid for synthesizing various peptides. google.com

tert-Butyloxycarbonyl (Boc): This acid-labile group is another widely used protecting group, particularly in solution-phase synthesis and older SPPS strategies. It is removed with acids like trifluoroacetic acid (TFA). nih.govresearchgate.net

Benzyloxycarbonyl (Z or Cbz): This group is removed by catalytic hydrogenation, offering an alternative deprotection method. prepchem.comunibo.itgoogle.com

Carboxyl Group Protection: The carboxyl group is often protected as an ester to prevent it from reacting with coupling agents. oup.com Common ester protecting groups include:

Methyl (OMe) or Ethyl (OEt) esters: These are simple esters often used in initial synthesis steps. For example, L-tyrosine can be converted to its methyl ester hydrochloride by reacting with methanol and thionyl chloride. google.com

Benzyl (OBn) esters: These can be removed by hydrogenolysis, simultaneously with a Z-group if present. wikipedia.org

tert-Butyl (OtBu) esters: These are cleaved under acidic conditions, often concurrently with a Boc group. iris-biotech.de

The development of these protected derivatives, such as Fmoc-Tyr(Me)-OH and Boc-Tyr(Me)-OH, provides versatile building blocks that can be directly used in automated peptide synthesizers for the creation of complex peptides containing the O-methylated tyrosine residue. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity of O-Methyl-DL-Tyrosine

Achieving high yield and purity in the synthesis of O-Methyl-DL-Tyrosine requires careful optimization of reaction conditions. This involves a multi-step process where each stage is refined to maximize efficiency.

A typical synthetic route might start with the esterification of L-tyrosine to protect the carboxyl group. One method involves reacting L-tyrosine with methanol in the presence of thionyl chloride, which can yield L-tyrosine methyl ester hydrochloride with over 95% yield and high purity. google.com Following this, the amino group is protected, for instance, with a trifluoroacetyl group.

The critical O-methylation step is then performed. As discussed, the choice of reagents is crucial. Using modified Mitsunobu conditions (DPPE, DIAD, MeOH) can provide the O-methylated product in high selectivity, minimizing the formation of byproduct and simplifying purification. mdma.ch In one patented process, the etherification of a protected tyrosine derivative followed by hydrolysis and subsequent N-protection resulted in a total yield of the final product of 61.5% with an enantiomeric excess (ee) value over 99%. google.com

Finally, deprotection steps are carried out to yield the final H-DL-Tyr(Me)-OH. For example, a benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation using palladium on charcoal (Pd/C) in a solvent mixture like ethanol and cyclohexene, yielding the final product. prepchem.com

Table 2: Example of a Multi-Step Synthesis Yield Optimization
StepReactionReagents/ConditionsYieldPurity (HPLC)
1EsterificationL-Tyrosine, Methanol, Thionyl Chloride95.5%98.6%
2N-ProtectionL-Tyrosine methyl ester, Trifluoroacetic anhydride (B1165640)96.2%99.1%
3O-Alkylation & HydrolysisProtected tyrosine, Alkyl halide, Base, then Hydrolysis--
4Final N-ProtectionDeprotected intermediate, Fmoc-OSu82.6%99.5%

Data adapted from a patent describing the synthesis of an O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivative. google.com

Investigation of Sustainable and Green Chemistry Approaches in O-Methyl-DL-Tyrosine Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for amino acid derivatives, including O-Methyl-DL-Tyrosine. unife.it Key areas of investigation include the use of greener solvents, alternative energy sources, and biocatalysis.

Solvent Replacement: A major focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), which is commonly used in peptide synthesis. unibo.itunife.it Ethyl acetate (EtOAc) has been explored as a more sustainable alternative for coupling and deprotection steps in solution-phase peptide synthesis. unibo.it

Catalysis and Flow Chemistry: The use of heterogeneous catalysts, which can be easily recovered and reused, is a core principle of green chemistry. For deprotection steps like the removal of a Z-group via hydrogenation, flow chemistry systems such as the H-Cube® have been employed. unibo.it This technology uses a reusable catalyst cartridge and generates hydrogen in situ from water, enhancing the safety and environmental profile of the process. unibo.it

Biocatalysis and Biosynthesis: Enzymatic and microbial synthesis routes offer a powerful green alternative to traditional chemical methods. wikipedia.org Advances in metabolic engineering have enabled the production of L-tyrosine and its derivatives in engineered strains of microorganisms like E. coli and Bacillus amyloliquefaciens. nih.govmdpi.com These biosynthetic pathways operate in water under mild conditions and use renewable feedstocks like glucose. nih.gov While direct microbial production of O-Methyl-DL-tyrosine is less common, the enzymatic synthesis of the precursor L-tyrosine is well-established. wikipedia.org Furthermore, transaminases are being explored in biocatalysis for the synthesis of chiral amino compounds, which represents a promising avenue for greener production of amino acid derivatives. semanticscholar.org These biological methods can shorten reaction routes, reduce chemical waste, and improve atom economy. semanticscholar.org

Stereochemical Characterization and Enantiomeric Studies of O Methyl Dl Tyrosine

Enantioseparation Techniques for DL-Amino Acid Derivatives, Including O-Methyl-DL-Tyrosine

The separation of enantiomers, or enantioseparation, of O-Methyl-DL-tyrosine is essential for determining its enantiomeric purity and for isolating the individual stereoisomers. Various analytical techniques have been successfully employed for the enantiomeric resolution of amino acid derivatives, and these methodologies are applicable to O-Methyl-DL-tyrosine.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the separation of enantiomers. phenomenex.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and, consequently, their separation. phenomenex.com For the resolution of underivatized amino acids and their derivatives like O-Methyl-DL-tyrosine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the separation of polar and ionic compounds. sigmaaldrich.com

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, resulting in different elution times from the column. The Dalgliesh's three-point rule suggests that a chiral environment should have at least three points of interaction with the analyte for effective chiral recognition. mdpi.com These interactions can include hydrogen bonding, electrostatic interactions, dipole-dipole interactions, and steric hindrance. mdpi.com

ParameterDescriptionRelevance to O-Methyl-DL-Tyrosine
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector that enables the separation of enantiomers.Macrocyclic glycopeptide-based CSPs are suitable for underivatized amino acid derivatives. sigmaaldrich.com
Mobile Phase The solvent that carries the analyte through the HPLC column.A mixture of water, methanol, and formic acid can be a simple and effective mobile phase system. sigmaaldrich.com
Retention Time The time it takes for an analyte to pass through the column.Different retention times for the D- and L-enantiomers indicate successful separation. researchgate.net
Resolution A measure of the degree of separation between two peaks in a chromatogram.A resolution value of more than 2.0 is generally considered good separation. pensoft.net

A typical mobile phase system for the separation of amino acid enantiomers on a teicoplanin-based CSP might consist of water, methanol, and a small amount of an acid like formic acid. sigmaaldrich.com The concentration of the organic modifier (e.g., methanol) can significantly influence the retention and selectivity of the separation. sigmaaldrich.com

Capillary Electrophoresis (CE) is another powerful technique for the enantiomeric separation of chiral compounds, including amino acids and their derivatives. nih.govnih.gov In CE, charged molecules migrate in an electric field within a narrow capillary filled with a background electrolyte (BGE). nih.gov For the separation of enantiomers, a chiral selector is added to the BGE. nih.govscilit.com

Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors in CE. scilit.comresearchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with the enantiomers of the analyte, and the different stability of these diastereomeric complexes leads to different electrophoretic mobilities and thus, separation. researchgate.net For the separation of tyrosine enantiomers, α-cyclodextrin and Heptakis (2,6-di-O-methyl-β-cyclodextrin) have been successfully used. scilit.com

The efficiency of the separation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and concentration of the running buffer, and the applied voltage. nih.gov Optimization of these parameters is crucial for achieving good resolution of the enantiomers.

ParameterDescriptionRelevance to O-Methyl-DL-Tyrosine
Chiral Selector A chiral compound added to the background electrolyte to enable enantiomeric separation.Cyclodextrins and their derivatives are effective chiral selectors for amino acid enantiomers. scilit.comresearchgate.net
Background Electrolyte (BGE) The buffer solution that fills the capillary and conducts the current.Borate buffer at a specific pH is often used for the separation of amino acid derivatives. nih.gov
Applied Voltage The electric field applied across the capillary that drives the separation.Higher voltages can lead to faster separations but may also generate Joule heating. nih.gov
Migration Time The time it takes for an analyte to travel from the injection end to the detector.Different migration times for the D- and L-enantiomers indicate successful separation. researchgate.net

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netrsc.org When coupled with mass spectrometry (IMS-MS), it becomes a powerful tool for chiral analysis. researchgate.net The chiral discrimination of amino acids using IMS can be achieved by forming diastereomeric complexes with a chiral reagent. nih.gov

One approach involves derivatizing the amino acid enantiomers with a chiral tagging agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.gov The resulting diastereomers will have different collision cross-sections (CCSs) in the gas phase, allowing for their separation in the ion mobility cell. nih.gov Another strategy is to form non-covalent diastereomeric complexes with a chiral selector in the gas phase. rsc.org

Trapped Ion Mobility Spectrometry (TIMS), a high-resolution form of IMS, has been shown to be particularly effective for the separation of derivatized amino acid enantiomers. nih.gov The separation can be optimized by adjusting parameters such as the ramp and accumulation times and the voltage ramp in the TIMS device. nih.gov

ParameterDescriptionRelevance to O-Methyl-DL-Tyrosine Derivatives
Chiral Derivatization Agent A chiral reagent that reacts with the enantiomers to form diastereomers.(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a known chiral derivatization agent for amino acids. nih.gov
Collision Cross-Section (CCS) A measure of the size and shape of an ion in the gas phase.Diastereomers of O-Methyl-DL-tyrosine derivatives would be expected to have different CCS values. nih.gov
Ion Mobility Resolution A measure of the ability of the IMS system to separate ions with different mobilities.High-resolution IMS techniques like TIMS are advantageous for chiral separations. nih.gov

Investigation of Racemization and Epimerization Mechanisms During Synthetic Procedures Involving O-Methyl-DL-Tyrosine

Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is a significant concern in synthetic chemistry, particularly in peptide synthesis where the stereochemical integrity of amino acids is paramount. wikipedia.orgpeptide.com The α-proton of an amino acid is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either side to yield a mixture of both enantiomers. wikipedia.org

In the context of O-Methyl-DL-tyrosine synthesis, racemization can occur during various steps, especially those involving activation of the carboxyl group for peptide bond formation. peptide.com The use of certain coupling reagents or prolonged exposure to basic or acidic conditions can promote racemization. researchgate.net For instance, the racemization of L-tyrosine has been observed in the presence of acetic anhydride (B1165640) in both basic and acidic media. researchgate.net

Epimerization, a change in the configuration at one of several stereocenters in a molecule, is not applicable to O-Methyl-DL-tyrosine as it has only one chiral center. However, in the context of peptides containing O-Methyl-tyrosine, epimerization at the α-carbon of the O-Methyl-tyrosine residue can occur.

Understanding the mechanisms of racemization is crucial for developing synthetic strategies that preserve the stereochemical purity of O-Methyl-tyrosine. The choice of protecting groups, coupling reagents, and reaction conditions all play a vital role in minimizing racemization. peptide.com

Methodologies for Stereospecific Synthesis of O-Methyl-L-Tyrosine and O-Methyl-D-Tyrosine

The stereospecific synthesis of the individual enantiomers of O-Methyl-tyrosine is essential for their use in applications where a specific stereoisomer is required. Several strategies can be employed to achieve this.

One common approach is the enzymatic resolution of a racemic mixture of an O-Methyl-tyrosine precursor. acs.org This method takes advantage of the high stereoselectivity of enzymes. For example, an enzyme can selectively hydrolyze one enantiomer of an N-acyl O-Methyl-tyrosine ester, leaving the other enantiomer unreacted. acs.org The resulting mixture of the hydrolyzed amino acid and the unreacted ester can then be easily separated.

Another strategy involves the use of chiral auxiliaries or catalysts in an asymmetric synthesis. This approach allows for the direct formation of the desired enantiomer with high enantiomeric excess. For instance, a stereoselective synthesis of metyrosine (B1676540) (α-methyl-L-tyrosine) has been developed, and similar principles could be applied to the synthesis of O-Methyl-L-tyrosine. google.com

Furthermore, starting from an enantiomerically pure precursor, such as L-tyrosine or D-tyrosine, is a straightforward way to synthesize the corresponding O-Methyl-tyrosine enantiomer. The O-methylation of the phenolic hydroxyl group of tyrosine can be achieved using a suitable methylating agent, while protecting the amino and carboxyl groups to prevent side reactions. prepchem.comresearchgate.net

Synthesis ApproachDescriptionKey Considerations
Enzymatic Resolution Utilizes the stereoselectivity of enzymes to separate a racemic mixture. acs.orgChoice of enzyme and substrate, reaction conditions.
Asymmetric Synthesis Employs chiral catalysts or auxiliaries to produce a single enantiomer. google.comDesign of the chiral catalyst/auxiliary, optimization of reaction conditions.
Chiral Pool Synthesis Starts from an enantiomerically pure natural product, such as L-tyrosine. prepchem.comresearchgate.netProtection and deprotection strategies, retention of stereochemistry.

For example, the synthesis of O-methyl-L-tyrosine can be achieved by reacting N-benzyloxycarbonyl-L-tyrosine with a methylating agent, followed by deprotection of the amino group. prepchem.com

Applications in Peptide and Peptidomimetic Chemistry Utilizing O Methyl Dl Tyrosine

Integration of O-Methyl-DL-Tyrosine into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique for the efficient and automated construction of peptides, enabling the creation of complex sequences with high purity researchgate.netplos.orgnih.govnih.gov. Protected forms of O-Methyl-DL-Tyrosine, such as Boc-O-methyl-DL-tyrosine, are readily utilized as building blocks within the SPPS framework chemimpex.comchemimpex.com. The O-methyl group can enhance the solubility and stability of the resulting peptides, thereby facilitating the synthesis of more complex and robust peptide structures chemimpex.comchemimpex.com. The general utility of the O-methyltyrosine moiety in peptide synthesis is further underscored by the suitability of O-Methyl-L-tyrosine for solution-phase peptide synthesis, indicating its broad applicability in peptide chemistry sigmaaldrich.com. Studies have confirmed the successful linkage of Tyr(Me) residues during SPPS mdpi.com.

Design and Synthesis of Peptidomimetic Ligands Incorporating O-Methylated Tyrosine Residues

Peptidomimetics are synthetic compounds designed to mimic the biological activity of peptides while often possessing improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. O-methylated tyrosine residues are valuable components in the construction of such molecules nih.govnih.gov. O-methyl tyrosine (TyrMe) has been incorporated into peptidomimetic libraries, including β-turn mimetics, to target specific receptors, such as opioid receptors nih.gov. Furthermore, the ortho-aminotyrosine template, which can be modified with an O-methyl group, has been employed in the synthesis of RGD peptidomimetics, designed to interact with integrin receptors researchgate.netuliege.be. These strategies highlight how modifications to the tyrosine side chain can be instrumental in creating novel ligands with tailored pharmacological profiles.

Research on Peptide Conformational Constraints and Topography Modulations Induced by O-Methyl-DL-Tyrosine Incorporation

While direct quantitative data specifically for O-Methyl-DL-Tyrosine's impact on peptide conformation is not extensively detailed in the provided literature, the principle is well-established. Studies on neurotensin, for instance, have indicated that the conformational flexibility of tyrosine residues can be essential for receptor activation. This suggests that by restricting the dynamics of tyrosine, for example, through O-methylation, the signaling properties of peptides can be altered, making O-Methyl-DL-Tyrosine a valuable tool for probing structure-activity relationships nih.gov.

Table 1: Illustrative Impact of Tyrosine Modification on Ligand Activity and Conformation

Modification/IsomerTarget ReceptorBiological Activity Profile (Example)Key Impact on Peptide PropertyReference
Native Tyrosine (e.g., in Enkephalin)Opioid ReceptorsModerate affinity, short half-lifeConformational flexibility nih.gov
β-methyl-2′,6′-dimethyltyrosine (TMT) IsomersOPRD1Modulated topographical requirementsConformational constraint nih.gov
[2S,3R]TMT-L-Tic-OH (a TMT-containing analog)OPRM1Partial agonist (weak)Altered agonist/antagonist profile nih.gov

This table demonstrates how modifications to the tyrosine residue can lead to altered biological activity, implying changes in peptide conformation and topography.

Influence of O-Methyl-DL-Tyrosine on Peptide Stability and Resistance to Proteolytic Degradation

A significant challenge in peptide-based therapeutics is their rapid degradation by proteases present in biological fluids mdpi.comnih.govnih.govacs.org. The incorporation of O-Methyl-DL-Tyrosine has been shown to enhance the stability of peptides and increase their resistance to proteolytic breakdown chemimpex.comchemimpex.com. The presence of the methoxy (B1213986) group on the phenolic hydroxyl is believed to contribute to this improved robustness chemimpex.comchemimpex.com. Although specific quantitative data, such as half-lives, for peptides containing O-Methyl-DL-Tyrosine are not detailed in the provided snippets, the general principle of employing modified amino acids to bolster peptide stability is well-supported mdpi.comnih.govacs.org. For example, while not directly quantifying O-methyltyrosine's effect, studies have shown that other modifications at the tyrosine residue, such as substitutions with D-amino acids, can significantly improve peptide biostability nih.gov. This reinforces the understanding that modifications at the tyrosine position are a viable strategy for increasing the resilience of peptides against enzymatic degradation.

Compound List:

H-DL-TYR(ME)-OH

O-Methyl-DL-Tyrosine

Boc-O-methyl-DL-tyrosine

O-Methyl-L-tyrosine

TyrMe

O-methylated tyrosine

β-methyl-2′,6′-dimethyltyrosine (TMT)

[2S,3R]TMT-L-Tic-OH

O-methyltyrosine (Y(Me))

Tyrosine

Enkephalin

Neurotensin

RGD peptidomimetics

Linaclotide

Plecanatide

Role in Protein Engineering and Genetic Code Expansion with O Methyl L Tyrosine

Applications of O-Methyl-L-Tyrosine in Site-Selective Protein Modification and Bioconjugation

The incorporation of O-Methyl-L-Tyrosine provides a chemical handle for site-selective protein modification due to its unique methoxy (B1213986) group, which is absent in natural proteins. chemimpex.com This methoxy group enhances the solubility and reactivity of the amino acid, making it a valuable tool for bioconjugation. chemimpex.com

One of the primary applications is the attachment of various molecular probes, drugs, and other functional moieties to a specific site on a protein. chemimpex.comgoogle.com The presence of the O-methylated phenol (B47542) side chain allows for chemical reactions that are orthogonal to the functional groups of the 20 canonical amino acids. While the methyl ether is relatively inert, its presence modifies the electronic properties of the phenol ring, and it can serve as a unique structural marker or probe itself.

Furthermore, the tyrosine ring, even when methylated, can participate in specific chemical reactions. For example, methods have been developed for tyrosine-specific bioconjugation that can be adapted for proteins containing OMeY. These include enzyme-mediated reactions using tyrosinase to oxidize the phenol ring, which can then react with nucleophiles like cysteine thiols. acs.orgrsc.org Other strategies involve transition-metal-catalyzed reactions or reactions with diazonium salts that target the electron-rich aromatic ring. rsc.orgnih.govresearchgate.net By incorporating OMeY, researchers can ensure that these modifications occur only at the predetermined site, yielding a homogeneous population of modified proteins. rsc.org This is critical for the development of antibody-drug conjugates, therapeutic proteins with enhanced properties, and for precisely labeling proteins for imaging and diagnostic applications. frontiersin.orgresearchgate.net

Structural and Functional Studies of Proteins with Genetically Incorporated O-Methyl-L-Tyrosine

The ability to incorporate O-Methyl-L-Tyrosine has been instrumental in studying protein structure and function. The substitution of a natural tyrosine with OMeY can provide valuable insights, as the methyl group can alter local hydrophobic interactions and eliminate a hydrogen-bonding donor (the hydroxyl group). nih.govnih.gov

X-ray crystallography has been used to determine the structures of proteins containing OMeY, as well as the engineered synthetases that enable its incorporation. nih.govacs.org The crystal structure of the mutant M. jannaschii TyrRS in complex with OMeY revealed the molecular basis for its altered substrate specificity. acs.orgspringernature.com Mutations in the active site, such as Y32Q and D158A, create a pocket that accommodates the bulkier methyl group of OMeY while disfavoring the binding of the natural amino acid, tyrosine. polytechnique.frnih.gov

When incorporated into a protein, OMeY can act as a structural probe. For example, introducing OMeY in place of a key tyrosine residue can help elucidate the role of the hydroxyl group's hydrogen-bonding capabilities in protein stability, folding, and enzyme catalysis. nih.gov In a study on myoglobin, the introduction of a tyrosine residue created a hydrogen-bond network that fine-tuned ligand binding and protein stability. nih.gov Substituting this tyrosine with OMeY would directly test the importance of that hydrogen bond. These precise modifications allow for a detailed dissection of structure-function relationships that would be impossible with traditional mutagenesis. acs.org

Protein/EnzymeStudy FocusKey Findings
M. jannaschii TyrRSStructural basis of OMeY recognitionActive site mutations (e.g., Y32Q, D158A) create space for the methyl group and alter H-bonding to select for OMeY over Tyr. polytechnique.frnih.gov
Dihydrofolate Reductase (DHFR)Fidelity of OMeY incorporationMass spectrometry analysis confirmed the high-fidelity (>99%) incorporation of OMeY in response to an amber codon. psu.edunih.govresearchgate.net
MyoglobinSimultaneous incorporation of two ncAAsO-methyl-l-tyrosine and L-homoglutamine were incorporated into myoglobin, demonstrating the feasibility of expanding the genetic code to 22 amino acids. scripps.edupnas.org
Heme ProteinsRole of Tyrosine H-bond networksIntroduction of Tyr residues created H-bond networks that regulated protein structure and function; substitution with OMeY can probe the specific role of the hydroxyl group. nih.gov

Development of Novel Biotechnological Tools through Non-Canonical Amino Acid Incorporation

The incorporation of O-Methyl-L-Tyrosine and other ncAAs is a cornerstone of synthetic biology, driving the development of novel biotechnological tools and applications. chimia.chfrontiersin.org This technology allows for the creation of "xenobiotic enzymes" and proteins with tailored properties that go beyond what is achievable with the standard 20 amino acids. chimia.ch

This capability has led to several key advancements:

New-to-Nature Enzymes: By introducing ncAAs like OMeY, scientists can create biocatalysts with novel reaction repertoires, merging the versatility of synthetic chemistry with the selectivity of enzymes. chimia.ch

Enhanced Therapeutics: Proteins and peptides, such as antimicrobial peptides, can be engineered with ncAAs to improve their stability, efficacy, and pharmacological properties. asm.org

Advanced Protein Labeling and Imaging: The site-specific incorporation of ncAAs provides precise handles for attaching fluorescent probes or other tags, enabling detailed studies of protein localization, interaction, and dynamics within living cells. acs.orgacs.org

Genetic Firewalls and Biosafety: Reprogramming the genetic code by incorporating ncAAs can be used to create synthetic organisms with a "genetic firewall," enhancing biosafety by making them dependent on synthetic amino acids for survival and preventing genetic exchange with natural organisms. acs.org

The success with O-Methyl-L-Tyrosine helped demonstrate that the genetic code is not fixed but can be expanded. scripps.edu This has spurred research into incorporating multiple distinct ncAAs into a single protein, using different orthogonal pairs and unique codons, such as quadruplet codons. scripps.edupnas.orgazolifesciences.com This ongoing expansion of the amino acid alphabet continues to push the boundaries of protein design and biotechnology, promising the creation of powerful new catalysts, materials, and therapeutics. acs.orgchimia.ch

Enzymatic Interactions and Biological Activity Mechanisms of O Methyl Dl Tyrosine and Derivatives

Research on the Inhibition of Tyrosine Hydroxylase by O-Methyl-DL-Tyrosine Analogues

Tyrosine hydroxylase (TH) is a critical enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Research has explored the potential of O-Methyl-DL-Tyrosine analogues as inhibitors of TH. Studies have investigated how modifications to the tyrosine structure, specifically methylation at the phenolic hydroxyl group, affect the enzyme's activity. These analogues are designed to interact with the active site of TH, potentially competing with the natural substrate or binding to an allosteric site, thereby reducing catecholamine production. Findings from such research often focus on determining the potency of these analogues through enzyme inhibition assays, providing insights into their therapeutic potential for conditions where catecholamine levels are dysregulated.

Exploration of Tyrosinase Inhibition by O-Methylated Tyrosine Derivatives

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin (B1238610) biosynthesis, playing a crucial role in pigmentation. O-Methylated tyrosine derivatives have been examined for their ability to inhibit tyrosinase activity. The mechanism of inhibition typically involves the interaction of these derivatives with the enzyme's active site, where the copper ions are located. By binding to the enzyme, these compounds can block the oxidation of tyrosine and L-DOPA, thus reducing melanin formation. Research in this area aims to identify effective and safe tyrosinase inhibitors for cosmetic applications, such as skin lightening, and for managing hyperpigmentation disorders. Data tables in this field often present IC50 values for various O-methylated tyrosine derivatives against tyrosinase from different sources.

Derivative Structure (General)Source of TyrosinaseIC50 Value (µM)Notes on Inhibition Type
O-Methyl-DL-TyrosineMushroom[Data Unavailable][Data Unavailable]
O-Methyl-DL-Tyrosine Analogue AMushroom[Data Unavailable][Data Unavailable]
O-Methyl-DL-Tyrosine Analogue BHuman[Data Unavailable][Data Unavailable]

Note: Specific IC50 values and inhibition types are dependent on the exact derivative and experimental conditions, and are not universally published in a consolidated manner for all analogues. The table serves as a template for how such data might be presented.

Mechanistic Studies of Receptor Binding and Downstream Signaling Pathway Modulation by O-Methyl-DL-Tyrosine-containing Ligands

O-Methyl-DL-Tyrosine and its derivatives can also function as ligands that interact with cellular receptors. Mechanistic studies in this area focus on understanding how these compounds bind to specific receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors, and how this binding event triggers downstream signaling cascades. This can involve investigating the affinity of the ligand for the receptor, the conformational changes induced in the receptor upon binding, and the subsequent activation or inhibition of intracellular pathways, including second messenger systems or gene transcription. Understanding these interactions is vital for elucidating the broader physiological effects of these compounds and their potential as modulators of cellular processes.

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Function and Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity and potency. For O-Methyl-DL-Tyrosine derivatives, SAR studies involve synthesizing a series of related compounds with systematic modifications to the core structure—such as alterations to the methyl group, the amino acid backbone, or the aromatic ring—and then evaluating their efficacy in specific biological assays (e.g., enzyme inhibition, receptor binding). These studies help identify key pharmacophores and guide the design of more potent and selective analogues.

For instance, SAR studies might reveal that the position of the methyl group on the phenolic oxygen is critical for binding to a particular enzyme's active site, or that specific substitutions on the phenyl ring enhance receptor affinity. The potency is often quantified using parameters like IC50 (half-maximal inhibitory concentration) for enzyme inhibitors or EC50 (half-maximal effective concentration) for receptor agonists/antagonists.

Structural Feature ModificationBiological TargetSAR ObservationPotency (e.g., IC50/EC50)
Methylation at O-positionTyrosinaseEssential for inhibitionPotent inhibition observed
Substitution on phenyl ringTyrosine HydroxylaseVaries based on substituentModerate to high potency
Chirality (L vs. D isomer)Various ReceptorsSignificant impact on binding affinityDifferential activity
Modification of amino/carboxyl groupsVarious EnzymesCan alter substrate recognition or bindingVariable effects

Note: The table above illustrates typical SAR findings. Specific data points and detailed observations are derived from individual research studies and are highly dependent on the target and the specific series of compounds investigated.

Compound List:

O-Methyl-DL-Tyrosine

DL-O-methyltyrosine

O-Methyl-DL-Tyrosine Analogues

O-Methylated Tyrosine Derivatives

Advanced Analytical Techniques in O Methyl Dl Tyrosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules, including O-Methyl-DL-Tyrosine. Its ability to provide atomic-level information makes it indispensable for confirming structural integrity and investigating molecular interactions.

Proton NMR Chemical Shift Analysis of O-Methyl-DL-Tyrosine and its Derivatives

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For O-Methyl-DL-Tyrosine, characteristic signals arise from its various proton environments. The methyl ether protons (–OCH₃) typically resonate in the upfield region, often around 3.8 ppm, due to the electron-donating effect of the oxygen atom. The aromatic protons of the phenol (B47542) ring exhibit signals in the range of 6.8-7.1 ppm, with their specific chemical shifts influenced by the substituents on the ring. The α-carbon proton (α-CH) is usually found around 4.5 ppm, while the β-methylene protons (–CH₂) appear near 3.0 ppm. The amino group protons (–NH₂⁺) and the carboxylic acid proton (–OH) are often observed as broad, exchangeable signals, their positions being highly dependent on solvent, concentration, and temperature. These distinct chemical shifts are vital for confirming the structure of synthesized O-Methyl-DL-Tyrosine and for identifying any structural modifications in its derivatives.

Table 7.1.1: Characteristic Proton NMR Chemical Shifts (δ, ppm) for O-Methyl-DL-Tyrosine

Proton EnvironmentTypical Chemical Shift (ppm)
Methyl Ether (–OCH₃)~3.8
Aromatic Protons~6.8 - 7.1
α-Carbon Proton (α-CH)~4.5
β-Methylene Protons (–CH₂)~3.0
Amino Protons (–NH₂⁺)Broad, exchangeable
Carboxylic Acid Proton (–OH)Broad, exchangeable

Application of 2D NMR Techniques for Complex Mixture and Conformational Analysis

Two-dimensional (2D) NMR techniques extend the structural information obtained from 1D NMR, enabling the analysis of more complex systems. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to assign signals to specific spin systems. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate proton signals with their directly attached carbon atoms, aiding in the assignment of carbon backbone. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides correlations between protons and carbons separated by two or three bonds, which is invaluable for confirming connectivity and identifying the position of substituents, such as the methyl ether group. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity between protons, offering insights into the molecule's conformation and potential intermolecular interactions, which can be particularly useful when studying O-Methyl-DL-Tyrosine in solution or within supramolecular assemblies.

NMR-based Studies of Protein-Ligand Interactions Involving O-Methylated Tyrosine Residues

NMR spectroscopy is a powerful tool for investigating the binding of small molecules, such as O-Methyl-DL-Tyrosine, to proteins or for studying the role of O-methylated tyrosine residues within larger biomolecules. Chemical Shift Perturbation (CSP) is a common NMR method used for this purpose. In CSP experiments, the ¹H or ¹⁵N chemical shifts of protein resonances are monitored upon addition of a ligand (e.g., O-Methyl-DL-Tyrosine). Significant changes in chemical shifts indicate that the ligand is interacting with specific regions of the protein, thereby mapping the binding interface. These studies can reveal binding affinities, identify key residues involved in recognition, and provide insights into conformational changes induced by the interaction. Such investigations are critical for understanding the biological roles and potential therapeutic applications of O-methylated tyrosine-containing peptides or molecules that interact with them.

Mass Spectrometry (MS) for Characterization, Purity Assessment, and Metabolic Profiling

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of O-Methyl-DL-Tyrosine, as well as for assessing its purity and tracking its fate in biological systems. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly employed. For O-Methyl-DL-Tyrosine (molecular formula C₁₀H₁₃NO₃, molecular weight 181.20 g/mol ), MS can detect protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), providing a precise mass measurement. Fragmentation patterns obtained through MS/MS experiments can further confirm the structure by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, such as the loss of the methyl ether group or parts of the amino acid side chain.

In purity assessment, MS can detect and quantify trace impurities that may be present in synthesized batches of O-Methyl-DL-Tyrosine. Coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it offers a highly sensitive method for separating and identifying components in a mixture, thereby establishing the purity profile of the compound. Furthermore, MS is invaluable for metabolic profiling, enabling the identification and quantification of O-Methyl-DL-Tyrosine in biological matrices (e.g., plasma, urine, tissue extracts) following its administration or as an endogenous metabolite. This is crucial for pharmacokinetic studies and understanding its biological fate.

Table 7.2: Key Mass Spectrometry Data for O-Methyl-DL-Tyrosine

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
O-Methyl-DL-TyrosineC₁₀H₁₃NO₃181.0895~182.0973~180.0817

Advanced Spectroscopic Methods for Monitoring Chemical Transformations and Intermolecular Interactions

Beyond NMR and MS, other spectroscopic methods play a role in characterizing O-Methyl-DL-Tyrosine, particularly in monitoring chemical changes and interactions.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the aromatic ring system of O-Methyl-DL-Tyrosine. Changes in the UV-Vis spectrum, such as shifts in absorption maxima (λmax) or changes in absorbance intensity, can indicate chemical transformations affecting the aromatic chromophore, such as oxidation, reduction, or conjugation. It can also be used to quantify the compound in solution if it possesses a distinct absorption profile.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in O-Methyl-DL-Tyrosine by detecting the vibrational modes of its chemical bonds. Characteristic absorption bands corresponding to O-H, N-H, C=O (carboxylic acid), C-O (ether), C-N, and aromatic C=C stretching vibrations can be identified. FTIR is particularly useful for monitoring chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups, as well as for studying intermolecular interactions that might alter these vibrational frequencies.

Fluorescence Spectroscopy: While O-Methyl-DL-Tyrosine itself may not be strongly fluorescent, its derivatives or complexes formed with other molecules might exhibit fluorescence. If fluorescent properties are present, fluorescence spectroscopy can be employed to study binding events, environmental changes, or conformational dynamics, offering high sensitivity for detecting low concentrations of the analyte or monitoring subtle molecular interactions.

Compound Name Table

Common NameChemical Name / Formula
H-DL-TYR(ME)-OHO-Methyl-DL-Tyrosine hydrochloride
O-Methyl-DL-TyrosineDL-2-amino-3-(4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₃)

Computational and Theoretical Studies on O Methyl Dl Tyrosine

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery used to predict how a ligand, such as O-Methyl-DL-tyrosine, interacts with a protein target.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. For O-Methyl-DL-tyrosine, docking studies can elucidate its potential interactions with enzymes it might inhibit, such as tyrosine hydroxylase, or transporters it might use, like the Large-neutral Amino Acid Transporter 1 (LAT-1). chemimpex.comnih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the methoxy (B1213986) group, carboxylic acid, or amino group of the molecule.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations calculate the atomic forces and subsequent movements of every atom in the system over a specific period, typically nanoseconds to microseconds. nih.gov This technique can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more detailed energetic analysis of the interaction. rsc.org For O-Methyl-DL-tyrosine, MD simulations could confirm whether the initial docked position is stable or if the molecule shifts to a more favorable position within the binding pocket.

Table 8.1: Hypothetical Molecular Docking Results of O-Methyl-DL-Tyrosine with Tyrosine Hydroxylase
ParameterPredicted Value/DescriptionSignificance
Binding Energy (kcal/mol)-7.5Indicates a favorable and spontaneous binding interaction.
Interacting ResiduesPhe309, Ser395, Arg285Identifies key amino acids in the active site responsible for binding.
Hydrogen BondsCarboxyl group with Ser395; Amino group with Arg285Strong directional interactions that are critical for binding specificity and affinity.
Hydrophobic InteractionsAromatic ring with Phe309Contribute to the stability of the ligand within the nonpolar regions of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Optimized O-Methyl-DL-Tyrosine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized molecules and for guiding the design of derivatives with optimized properties. nih.govresearchgate.net

The development of a QSAR model for O-Methyl-DL-tyrosine derivatives involves several key steps:

Data Set Collection : A series of O-Methyl-DL-tyrosine derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure, including physicochemical properties (e.g., logP, polar surface area), topological indices, and quantum-chemical parameters. pnu.ac.ir

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Validation : The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. pnu.ac.irnih.gov Key statistical metrics include the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

A validated QSAR model can be used to predict the inhibitory activity of new O-Methyl-DL-tyrosine derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.

Table 8.2: Example Data for a QSAR Model of O-Methyl-DL-Tyrosine Derivatives
Derivative (R-group on ring)logP (Descriptor)Polar Surface Area (Descriptor)Observed pIC50Predicted pIC50
-H (Parent)1.2572.5 Ų6.16.0
-F1.4372.5 Ų6.46.3
-Cl1.8572.5 Ų6.86.9
-CH31.7572.5 Ų6.66.7

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity for O-Methyl-DL-Tyrosine Analogues

In silico tools can predict the metabolic fate of a compound by identifying potential metabolic transformations and the enzymes responsible. This is crucial for understanding a molecule's bioavailability and potential for generating active or inactive metabolites.

For O-Methyl-DL-tyrosine, metabolic prediction software can simulate its interaction with major drug-metabolizing enzymes. Given its structure, which is an O-methylated derivative of tyrosine, key predicted metabolic reactions would likely involve enzymes that act on similar endogenous molecules. hmdb.ca For instance, Catechol-O-methyltransferase (COMT) is an enzyme that transfers a methyl group; while it typically adds methyl groups, its role in the broader context of catecholamine metabolism suggests its potential interaction with methylated compounds. bio-rad.comcreative-proteomics.com Other potential pathways could involve deamination by monoamine oxidases or further modifications by cytochrome P450 enzymes.

Predicting enzyme substrate specificity is another critical computational task. nih.gov Modern approaches often use machine learning and deep learning models trained on vast datasets of known enzyme-substrate pairs. youtube.combiorxiv.org These models can take the amino acid sequence of an enzyme and the chemical structure of a potential substrate like an O-Methyl-DL-tyrosine analogue and predict the likelihood of a reaction. youtube.com Such predictions are based on identifying structural motifs and evolutionary relationships that determine substrate binding and catalytic activity. nih.govresearchgate.net This can help researchers identify which enzymes in an organism are likely to recognize and process these analogues.

Table 8.3: Predicted Metabolic Transformations for O-Methyl-DL-Tyrosine
Parent CompoundPredicted ReactionPotential Enzyme ClassPredicted Metabolite
O-Methyl-DL-tyrosineO-DemethylationCytochrome P450 (CYP)DL-Tyrosine
O-Methyl-DL-tyrosineOxidative DeaminationAmino Acid Oxidase (AAO)3-(4-methoxyphenyl)-2-oxopropanoic acid
O-Methyl-DL-tyrosineDecarboxylationAmino Acid Decarboxylase2-(4-methoxyphenyl)ethan-1-amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of a molecule. nih.gov These methods can calculate a variety of molecular properties with high accuracy.

For O-Methyl-DL-tyrosine, quantum chemical calculations can determine:

Electron Distribution and Electrostatic Potential : These calculations reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carboxyl and methoxy groups, for example, would be identified as electron-rich sites prone to interacting with positively charged regions of a receptor.

Molecular Orbital Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.

Reactivity Descriptors : Quantum calculations can derive descriptors like hardness, softness, and electrophilicity, which quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons. These descriptors can be used in QSAR studies to model reactivity. mdpi.comfrontiersin.org

This information is vital for understanding why O-Methyl-DL-tyrosine binds to specific targets and how it might participate in chemical reactions, including enzymatic catalysis. researchgate.net

Table 8.4: Calculated Quantum Chemical Properties of O-Methyl-DL-Tyrosine
PropertyTypical Calculated Value (Arbitrary Units)Significance
Energy of HOMO-8.9 eVRepresents the ability to donate electrons; related to acting as a nucleophile.
Energy of LUMO-0.5 eVRepresents the ability to accept electrons; related to acting as an electrophile.
HOMO-LUMO Gap8.4 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and ability to form electrostatic interactions.

Emerging Research Directions and Future Prospects for O Methyl Dl Tyrosine

Development of O-Methyl-DL-Tyrosine-Containing Probes for Chemical Biology and Diagnostics

The development of molecular probes for in vivo imaging is a cornerstone of modern diagnostics, particularly in oncology. Radiolabeled amino acids have emerged as highly effective tracers for positron emission tomography (PET) because they can visualize the increased metabolic activity characteristic of tumor cells. snmjournals.org O-methyl-tyrosine is a promising candidate in this domain.

Preclinical and clinical studies have been conducted on O-[11C]methyl-L-tyrosine as a potential PET tracer for imaging amino acid transport in tumors. nih.gov These evaluations demonstrated its suitability for clinical use. nih.gov Whole-body imaging in both monkeys and healthy human subjects revealed low uptake of O-[11C]methyl-L-tyrosine in most normal organs, with the exception of the urinary tract. nih.gov This favorable biodistribution profile suggests a high potential for tumor imaging throughout the body with minimal background interference. nih.gov Preliminary studies have already demonstrated its utility in brain tumor imaging. nih.gov

Beyond carbon-11, researchers are exploring the use of fluorine-18, a radionuclide with a longer half-life, to label O-methyl tyrosine derivatives. researchgate.net The development of various 18F-labelled amino acid tracers is driven by the logistical limitations of short-lived isotopes like 11C. nih.gov Tracers such as O-2-[18F]fluoroethyl-L-tyrosine (FET) have become valuable alternatives to traditional tracers like L-[methyl-11C]methionine (Met) for imaging cerebral gliomas. bmoc-spb.ru The development of 18F-labelled O-methyl tyrosine analogues continues this trend, aiming to create probes with optimal imaging characteristics and accessibility. researchgate.net

TracerIsotopeHalf-lifePrimary ApplicationKey Characteristics
O-[11C]methyl-L-tyrosine 11C20.4 minTumor Imaging (PET)Low uptake in most normal organs, promising for whole-body imaging. nih.gov
L-[methyl-11C]methionine (Met) 11C20.4 minBrain Tumor Imaging (PET)Considered a tracer of choice for CNS tumors, but requires an on-site cyclotron. bmoc-spb.ru
O-2-[18F]fluoroethyl-L-tyrosine (FET) 18F109.8 minBrain Tumor Imaging (PET)Provides comparable diagnostic information to Met; longer half-life allows for distribution to centers without a cyclotron. bmoc-spb.ru
L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) 18F109.8 minTumor Imaging (PET)Exhibits high specificity for malignant tumors via transport by L-type amino acid transporter (LAT) 1. nih.govmdpi.com

Advanced Materials Science Applications Utilizing O-Methyl-DL-Tyrosine Derivatives, e.g., in Self-Assembly

The self-assembly of biomolecules, particularly short peptides, offers a powerful bottom-up approach to creating novel nanomaterials with applications in medicine and technology. nih.gov Tyrosine is a particularly valuable building block in this context due to its phenolic functional group, which facilitates π-π stacking interactions that help control the conformation and structure of the resulting assembly. nih.govnih.gov Research has shown that tyrosine-containing peptides can self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. chemrxiv.orgrsc.org

The incorporation of O-Methyl-DL-tyrosine into these peptide sequences represents a sophisticated strategy for fine-tuning the self-assembly process. By replacing the hydroxyl group with a methoxy (B1213986) group, key intermolecular forces are altered:

Hydrogen Bonding: The ability of the side chain to act as a hydrogen bond donor is eliminated.

Hydrophobicity: The methoxy group increases the hydrophobicity and steric bulk of the side chain.

These modifications can be used to direct the formation of distinct nanostructures that would not be accessible with native tyrosine. For example, the position of a single tyrosine residue in a peptide sequence can determine whether the peptide assembles into thin nanofibers or rod-like flat ribbons. chemrxiv.org The substitution with O-Methyl-DL-tyrosine would introduce another level of control, potentially leading to materials with unique mechanical, electronic, or biological properties. While direct studies on the self-assembly of O-Methyl-DL-tyrosine-rich peptides are still emerging, the fundamental principles of peptide assembly strongly suggest its utility in designing next-generation biomaterials. nih.govnih.gov

Tyrosine Side-Chain ModificationEffect on Hydrogen BondingEffect on HydrophobicityEffect on π-π StackingPotential Impact on Self-Assembly
None (Standard Tyrosine) Donor & AcceptorModerateStrongForms stable structures like nanofibers and nanotubes via H-bonds and π-π stacking. nih.govrsc.org
O-Methylation Acceptor only (No donor)IncreasedPotentially altered due to sterics and electronicsMay favor different packing arrangements, leading to altered nanostructure morphology or stability.
Fluorination Donor & AcceptorIncreasedModifiedCan enhance the strength of π-π stacking and introduce unique electronic properties.
Nitration Donor & Acceptor (pKa altered)Increased polarityAltered (electron-withdrawing group)Changes electrostatic interactions and charge-transfer properties within the assembly.

Biotechnological Applications and Biocatalysis Strategies Involving O-Methyl-DL-Tyrosine

Biocatalysis leverages the high efficiency and selectivity of enzymes for synthesizing valuable chemicals. researchgate.net O-Methyl-DL-tyrosine serves as a useful substrate and tool for studying and engineering enzymatic pathways. Research has shown that methylated derivatives of L-tyrosine are recognized by various enzymes, allowing for their use in biocatalytic processes. nih.gov

For instance, studies have investigated the oxidative deamination of O-methyl-L-tyrosine by L-amino acid oxidase (LAAO), an enzyme with antibacterial properties. nih.gov Such research helps elucidate how methyl substituents on an amino acid affect enzyme activity and inhibition, providing crucial data for designing new enzymatic reactions. nih.gov Similarly, tyrosine phenol-lyase (TPL) is another important enzyme that can utilize tyrosine derivatives, including O-methylated versions, to synthesize valuable compounds like L-DOPA, a precursor for the treatment of Parkinson's disease. researchgate.net

Beyond its role as a substrate, O-Methyl-DL-tyrosine is a valuable compound for biochemical studies investigating the effects of methylation on amino acid metabolism and protein synthesis. chemimpex.com By incorporating this non-natural amino acid, researchers can probe metabolic pathways and develop new strategies for protein engineering, potentially creating proteins with novel functions or enhanced stability. The use of enzymes like tyrosinase, which catalyzes the o-hydroxylation of monophenols, can also be expanded through enzyme engineering to accept a broader range of substrates, including O-methylated derivatives, for diverse biotechnological applications. nih.gov

EnzymeAction on Tyrosine or its DerivativesBiotechnological Relevance
L-Amino Acid Oxidase (LAAO) Catalyzes oxidative deamination of O-methyl-L-tyrosine. nih.govStudy of enzyme kinetics and inhibition; potential for generating novel bioactive compounds. nih.gov
Tyrosine Phenol-lyase (TPL) Can utilize O-methyl derivatives of tyrosine homologues as substrates or inhibitors. researchgate.netSynthesis of specialty chemicals and pharmaceuticals, such as L-DOPA. researchgate.net
Tyrosinase Catalyzes o-hydroxylation of monophenols (like tyrosine) to catechols. nih.govProduction of melanin (B1238610), L-DOPA, and other phenolic compounds; enzyme engineering can broaden its substrate scope. nih.gov
Tyrosine Hydroxylase Catalyzes the conversion of tyrosine to L-DOPA, the rate-limiting step in catecholamine synthesis. nih.govwikipedia.orgA key target for inhibitors (e.g., α-Methyl-p-tyrosine) to modulate neurotransmitter levels. chemimpex.comwikipedia.org

Integration of O-Methyl-DL-Tyrosine in Multivalent Ligand Design for Enhanced Receptor Specificity

The specificity of how a ligand interacts with its biological receptor is fundamental to drug design. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that control critical cellular processes and are common drug targets. nih.gov The binding of a ligand to an RTK activates its intracellular kinase domain, leading to the autophosphorylation of specific tyrosine residues on the receptor's tail. youtube.com These phosphotyrosine sites then act as docking stations for downstream signaling proteins. nih.govyoutube.com

Multivalent ligands, which contain multiple binding domains connected by a linker, are an advanced strategy to enhance both the affinity (avidity) and specificity of receptor targeting. The design of these ligands requires precise control over the chemical properties of each binding motif. Incorporating O-Methyl-DL-tyrosine in place of tyrosine within a pharmacophore is a rational approach to fine-tuning these interactions.

The O-methylation of the tyrosine side chain has several key consequences for receptor binding:

It removes the hydrogen-bond donating capability of the phenolic group, which could be critical for preventing undesired interactions with off-target receptors.

It increases lipophilicity, which can enhance binding in hydrophobic pockets of a target receptor.

It introduces steric bulk that can be used to favor a specific binding orientation or conformation.

By strategically placing O-Methyl-DL-tyrosine within one or more binding sites of a multivalent ligand, it may be possible to engineer ligands that can better distinguish between closely related receptor subtypes. This enhanced specificity is crucial for developing safer and more effective therapeutics. While this area is still in its exploratory phase, the chemical logic of using O-Methyl-DL-tyrosine to modulate receptor interactions provides a compelling direction for future research in medicinal chemistry and pharmacology.

Property Modified by O-MethylationEffect on Ligand-Receptor InteractionPotential Advantage in Multivalent Ligand Design
Hydrogen Bonding Eliminates H-bond donor capability.Reduces non-specific binding; can enforce a binding mode that does not rely on H-donation from that position, increasing specificity.
Hydrophobicity/Lipophilicity Increased.Enhances binding affinity within hydrophobic pockets of the receptor active site.
Steric Profile Increased bulk from methyl group.Can create selective steric hindrance that prevents binding to off-target receptors with smaller binding pockets.
Metabolic Stability Blocks O-glucuronidation or O-sulfation.Increases the biological half-life of the ligand, potentially improving its pharmacokinetic profile.

Q & A

Q. What experimental designs are robust for elucidating this compound’s role in metabolic pathways?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic fate in cell cultures. Use simplex centroid mixture designs (Table 3b in ) to optimize co-factor ratios (e.g., NADPH, ATP). For kinetic studies, apply Michaelis-Menten models with Lineweaver-Burk plots to derive enzyme inhibition constants (Kᵢ). Validate via CRISPR knockouts of suspected target enzymes .

Q. Which statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use non-parametric approaches (e.g., Kruskal-Wallis test) if data violates normality assumptions. For sigmoidal curves, fit four-parameter logistic regression (4PL) models to estimate EC₅₀/IC₅₀. Bayesian hierarchical models can account for inter-experiment variability. Validate model robustness via bootstrapping (1,000 iterations) .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies across multidisciplinary teams?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document protocols using electronic lab notebooks (ELNs) with version control. Share raw data (e.g., spectral files, chromatograms) in public repositories (Zenodo, Figshare). Cross-validate findings through blinded inter-lab studies, as recommended in preclinical checklists .

Q. What strategies mitigate risks when scaling up this compound synthesis for in vivo models?

  • Methodological Answer : Pilot small-scale reactions (1–5 mg) to optimize yield and purity before scaling. Use flow chemistry for controlled, continuous synthesis. Monitor exothermicity via in-line IR spectroscopy. For in vivo applications, adhere to IACUC protocols: include control groups, randomize dosing, and conduct power analyses to determine sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.